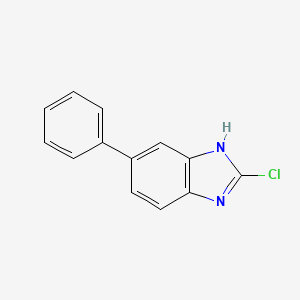
1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL- is a heterocyclic aromatic organic compound It belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities The compound features a benzimidazole core with a chlorine atom at the 2-position and a phenyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL- typically involves the condensation of o-phenylenediamine with a suitable aldehyde, followed by chlorination. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with benzaldehyde in the presence of an acid catalyst to form 2-phenyl-1H-benzoimidazole.
Chlorination: The resulting 2-phenyl-1H-benzoimidazole is then chlorinated using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to yield 1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL-
Industrial Production Methods: Industrial production methods for 1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL- often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced, leading to different derivatives with altered biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological properties .
Aplicaciones Científicas De Investigación
1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL- involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and phenyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular processes . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparación Con Compuestos Similares
2-Phenyl-1H-benzoimidazole: Lacks the chlorine atom, resulting in different chemical properties and biological activities.
2-Chloro-1H-benzoimidazole: Lacks the phenyl group, leading to reduced binding affinity and specificity.
5-Phenyl-1H-benzoimidazole:
Uniqueness: 1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL- is unique due to the presence of both the chlorine atom and phenyl group, which enhance its chemical reactivity and biological activity. This dual substitution pattern allows for a broader range of applications and makes it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
863222-23-5 |
|---|---|
Fórmula molecular |
C13H9ClN2 |
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
2-chloro-6-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C13H9ClN2/c14-13-15-11-7-6-10(8-12(11)16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
Clave InChI |
YKTKLYZAFCNQSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















